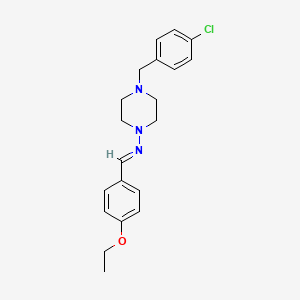

![molecular formula C18H13N3OS B5546666 N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2-thiophenecarboxamide](/img/structure/B5546666.png)

N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2-thiophenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2-thiophenecarboxamide” is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Synthesis Analysis

A method for the synthesis of a series of imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .Molecular Structure Analysis

The molecular structure of “N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2-thiophenecarboxamide” can be analyzed using various spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry .Chemical Reactions Analysis

A tandem reaction sequence containing gold-catalyzed double oxidations of terminal alkynes to generate glyoxals, nucleophilic addition of 2-phenylimidazo[1,2-a]pyridines to glyoxals to yield α-hydroxyl ketones, and oxygenation of the α-hydroxyl ketones to afford the final products is involved in this method .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2-thiophenecarboxamide” can be determined using various techniques. For example, the melting point can be determined experimentally . The 1H-NMR and 13C-NMR data provide information about the hydrogen and carbon atoms in the molecule .Applications De Recherche Scientifique

Antiviral Applications

This compound has shown promise in antiviral research due to its structural similarity to imidazo[1,2-a]pyridines, which are known for their antiviral properties . The ability to inhibit viral replication makes it a potential candidate for the development of new antiviral drugs, especially in the wake of emerging viral pathogens.

Anti-inflammatory Properties

Imidazo[1,2-a]pyridines, which share a core structure with our compound of interest, have been reported to possess anti-inflammatory effects . This suggests that N-{2-phenylimidazo[1,2-a]pyridin-3-yl}thiophene-2-carboxamide could be explored for its efficacy in reducing inflammation, potentially contributing to treatments for chronic inflammatory diseases.

Anticancer Research

The structural framework of imidazo[1,2-a]pyridines, to which this compound is related, has been associated with anticancer activity . Its potential to act as a cytotoxic agent against cancer cell lines could be harnessed to develop novel oncology therapeutics.

Antibacterial and Antifungal Uses

Research has indicated that imidazo[1,2-a]pyridines exhibit antibacterial and antifungal properties . This compound could be synthesized and tested against various bacterial and fungal strains, contributing to the fight against antibiotic-resistant infections.

Tuberculosis Treatment

The fight against tuberculosis (TB) could benefit from the application of this compound, as its imidazo[1,2-a]pyridine analogs have shown activity against TB . Developing new TB treatments is crucial, given the disease’s global impact and the emergence of drug-resistant strains.

Neurological Disorders

Given that some imidazo[1,2-a]pyridine derivatives are used in treating neurological disorders such as insomnia and anxiety, there is potential for N-{2-phenylimidazo[1,2-a]pyridin-3-yl}thiophene-2-carboxamide to be developed into drugs for similar applications .

Cardiovascular Applications

Compounds with the imidazo[1,2-a]pyridine moiety have been utilized in cardiovascular drugs . This compound could be investigated for its utility as a cardiotonic agent or in the treatment of other heart-related conditions.

Material Science

Beyond biomedical applications, the unique chemical structure of this compound offers potential in material science, particularly in the development of new materials with specific electronic or photonic properties .

Orientations Futures

The development of new methods for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids which allow to obtain the target products in one synthetic stage with high yields is an urgent task . Furthermore, the exploration of the biological activity of these compounds could lead to the discovery of new therapeutic agents .

Mécanisme D'action

Target of Action

Similar compounds such as n-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines have been synthesized and studied for their significant biological and therapeutic value .

Mode of Action

It’s known that n-(pyridin-2-yl)amides were formed via c–c bond cleavage promoted by i2 and tbhp . This suggests that the compound might interact with its targets through a similar mechanism.

Biochemical Pathways

The synthesis of similar compounds involves reactions with α-bromoketones and 2-aminopyridine , suggesting that the compound might affect related biochemical pathways.

Result of Action

Similar compounds have been studied for their varied medicinal applications , suggesting that this compound might have similar effects.

Action Environment

The synthesis of similar compounds was performed under different reaction conditions , suggesting that environmental factors might play a role in the compound’s action.

Propriétés

IUPAC Name |

N-(2-phenylimidazo[1,2-a]pyridin-3-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3OS/c22-18(14-9-6-12-23-14)20-17-16(13-7-2-1-3-8-13)19-15-10-4-5-11-21(15)17/h1-12H,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOJBRKRLGPSKQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{2-phenylimidazo[1,2-a]pyridin-3-yl}thiophene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

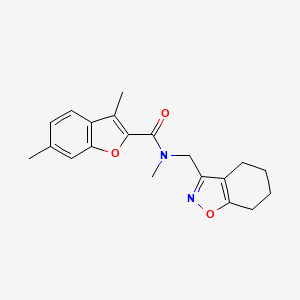

![N-[(3S*,4R*)-4-ethoxytetrahydro-3-furanyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5546588.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5546615.png)

![2-methyl-3-(4-methylbenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5546619.png)

![3-({[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}amino)-2-mercapto-4(3H)-quinazolinone](/img/structure/B5546629.png)

![N'-cyclopentylidene-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B5546633.png)

![2-methyl-1-(2H-tetrazol-5-yl)-5,6-dihydrobenzo[f]isoquinoline](/img/structure/B5546641.png)

![N-({[4-(chloromethyl)-6-(dimethylamino)-1,3,5-triazin-2-yl]amino}carbonyl)-4-methylbenzenesulfonamide](/img/structure/B5546660.png)

![5-[(5-carboxy-2-thienyl)methyl]-2-furoic acid](/img/structure/B5546667.png)

![(4aR*,7aS*)-1-(2-methoxyethyl)-4-[(3-propyl-1H-pyrazol-4-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5546671.png)

![2-[(2,4-dimethylphenyl)amino]-2-oxoethyl 2-thiophenecarboxylate](/img/structure/B5546684.png)

![8-(2,6-dichloro-3-hydroxybenzyl)-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5546685.png)

![ethyl 3-{[(2-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5546693.png)